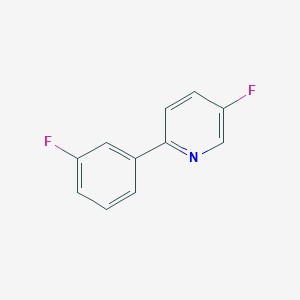

5-Fluoro-2-(3-fluorophenyl)pyridine

Beschreibung

5-Fluoro-2-(3-fluorophenyl)pyridine is a fluorinated pyridine derivative featuring a fluorine atom at the 5-position of the pyridine ring and a 3-fluorophenyl substituent at the 2-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which can enhance metabolic stability and binding affinity to biological targets.

Eigenschaften

IUPAC Name |

5-fluoro-2-(3-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNDZQWFXLVPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide at elevated temperatures to yield 5-chloro-2,3-difluoropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the 3-fluorophenyl group.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale reactions using efficient fluorinating agents and catalysts. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in the industrial synthesis of fluorinated aromatic compounds .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(3-fluorophenyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as potassium fluoride, dimethylformamide, and palladium catalysts are commonly used.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(3-fluorophenyl)pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 5-fluoro-2-(3-fluorophenyl)pyridine with its analogs:

Key Observations :

- Fluorine Positioning : Fluorine at the pyridine 5-position (as in the target compound) is less common than at the 2- or 3-positions in the literature. The 3-fluorophenyl group introduces steric and electronic effects distinct from para-substituted analogs (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) .

Imaging and CNS Targeting

- Fluorine-18-FPH (): A fluorinated pyridine analog used for PET imaging of nicotinic acetylcholine receptors (nAChRs).

Anticancer and Antiviral Activity

- 5-Halogeno-FddUrd Analogs (): Fluorinated pyrimidine derivatives like 3'-fluoro-2',3'-dideoxyuridine exhibit potent anti-HIV activity.

- FdUrd-C8 in Lipiodol (): Lipophilic prodrugs of fluorinated pyrimidines show targeted hepatic anticancer effects. The lipophilicity of 5-fluoro-2-(3-fluorophenyl)pyridine’s fluorophenyl group may similarly enhance tissue-specific delivery .

Toxicity Profiles

- Fluorouracil Derivatives (): Gastrointestinal toxicity in fluoropyrimidines is linked to RNA incorporation. Pyridine derivatives like the target compound may avoid this mechanism due to structural differences, though fluorine’s metabolic stability could pose unique risks .

Biologische Aktivität

5-Fluoro-2-(3-fluorophenyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Biological Activities

Preliminary studies indicate that 5-Fluoro-2-(3-fluorophenyl)pyridine exhibits several biological activities, including:

- Anticancer Activity : Research has shown that compounds similar to 5-Fluoro-2-(3-fluorophenyl)pyridine demonstrate potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .

- Antimicrobial Properties : The compound has been noted for its potential antibacterial effects, similar to other fluorinated compounds .

- Neurological Effects : Investigations into its interaction with metabotropic glutamate receptors (mGlu) suggest potential applications in treating neurological disorders such as anxiety and addiction .

The mechanisms through which 5-Fluoro-2-(3-fluorophenyl)pyridine exerts its biological effects are still being elucidated. However, several pathways have been identified:

- Cell Proliferation Inhibition : The compound's ability to inhibit cell proliferation appears to involve the release of active metabolites that interfere with nucleic acid synthesis .

- Receptor Modulation : Its interaction with mGlu receptors suggests a role as a negative allosteric modulator, potentially influencing neurotransmitter signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of 5-Fluoro-2-(3-fluorophenyl)pyridine or related compounds:

- A study demonstrated that fluorinated pyridines could inhibit L1210 cell proliferation effectively, indicating their potential as anticancer agents .

- Another investigation focused on the structure-activity relationships (SAR) of related compounds, revealing that modifications in the fluorination pattern can significantly influence biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Fluoro-2-(3-fluorophenyl)pyridine, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 5-Fluoro-2-pyridinamine | C5H6F2N | Exhibits antibacterial properties |

| 4-Fluoro-3-(trifluoromethyl)aniline | C7H4F4N | Known for anticancer activity |

| 2-Fluoro-4-(trifluoromethyl)aniline | C7H4F4N | Used in agricultural applications |

The dual fluorination pattern and specific substitution on the pyridine ring of 5-Fluoro-2-(3-fluorophenyl)pyridine may enhance its biological activity compared to others in this table.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.